1-[(1r)-1-Phenylethyl]pyrrolidin-2-one
Overview
Description
Synthesis Analysis
This compound is used in various synthetic processes. For example, it is a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. Additionally, it has been involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, highlighting its importance in stereoselective chemical processes.
Molecular Structure Analysis
The molecular structure of “1-[(1r)-1-Phenylethyl]pyrrolidin-2-one” contributes to its wide range of biological activities. Structural analysis of its derivatives is an area of interest. The crystal structure determinations of these compounds have contributed to understanding their molecular configurations and interactions.
Chemical Reactions Analysis
Research has explored its stability and reactivity in various solvents, including ionic liquids. For instance, 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, a derivative, shows more stability in certain ionic liquids compared to traditional solvents like dimethylformamide.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.26 g/mol . It is a liquid in its physical form . The IUPAC name for this compound is ®-1-(1-phenylethyl)pyrrolidin-2-one .
Scientific Research Applications
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Pharmaceuticals
- Pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents .
- They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- They have been used in the synthesis of various alkaloids .
- 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have great potential in pharmacology and medicinal chemistry . They are selective and effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, etc .
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Organic Chemistry
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Synthetic Applications
- A method has been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
- This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
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Photoinduced Synthesis
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Drug Discovery
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .
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Industrial Applications
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Pyrrolidine in Drug Discovery
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .
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Selective Synthesis of Pyrrolidin-2-ones
- A method has been developed for the selective synthesis of pyrrolidin-2-ones .
- The reaction conditions for the formation of pyrrolidin-2-ones were optimized by using 1-phenylpiperidine as the model substrate .
- Initially, 1-phenylpiperidine was treated with Cu (OAc)2 (1 equiv.), KI (1 equiv.) and Oxone (1 equiv.) in CH3CN under O2 at 80 °C for 12 h .
Safety And Hazards
properties
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMKRHJNDHTOS-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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